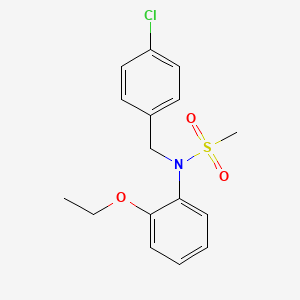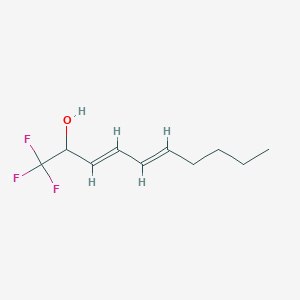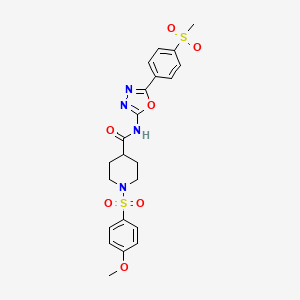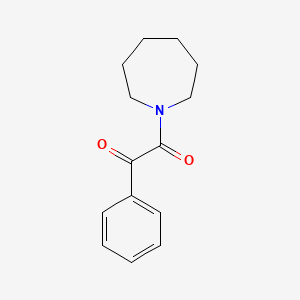
Butyl 2-(butylsulfanyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-(butylsulfanyl)propanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular ester is derived from butyl alcohol and butylsulfanyl propanoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butyl 2-(butylsulfanyl)propanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a catalyst. The general reaction involves heating butylsulfanyl propanoic acid with butyl alcohol in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction is reversible and produces water as a byproduct.
Industrial Production Methods: In an industrial setting, the esterification process is optimized for higher yields. The reaction mixture is heated under reflux, and the water produced is continuously removed to drive the reaction towards ester formation. After the reaction is complete, the mixture is neutralized, washed, and fractionally distilled to obtain pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Butyl 2-(butylsulfanyl)propanoate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent used to convert esters to alcohols.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl 2-(butylsulfanyl)propanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in the manufacture of resins and coatings
Wirkmechanismus
The mechanism of action of butyl 2-(butylsulfanyl)propanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release butyl alcohol and butylsulfanyl propanoic acid. These products can then interact with various biological pathways, potentially exerting antimicrobial or antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Butyl propanoate: Similar in structure but lacks the sulfanyl group.
Ethyl acetate: Another ester with a similar functional group but different alkyl chains.
Methyl butyrate: An ester with a different alkyl group but similar ester functionality.
Uniqueness: Butyl 2-(butylsulfanyl)propanoate is unique due to the presence of the sulfanyl group, which can impart distinct chemical and biological properties compared to other esters .
Eigenschaften
CAS-Nummer |
88802-62-4 |
|---|---|
Molekularformel |
C11H22O2S |
Molekulargewicht |
218.36 g/mol |
IUPAC-Name |
butyl 2-butylsulfanylpropanoate |
InChI |
InChI=1S/C11H22O2S/c1-4-6-8-13-11(12)10(3)14-9-7-5-2/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
MDFBTVVZESREEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(C)SCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)


![2-[3-(Difluoromethyl)-5-(2-furanyl)-1H-pyrazol-1-yl]-4-thiazolecarboxylic acid](/img/structure/B14130796.png)


![2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane](/img/structure/B14130806.png)

![1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14130817.png)





